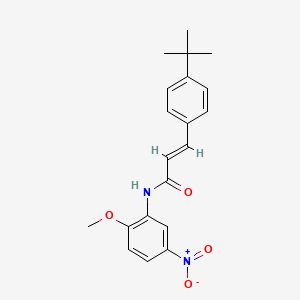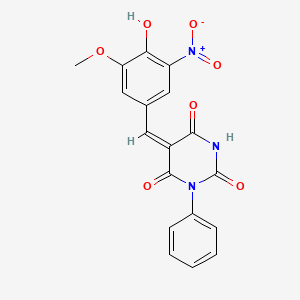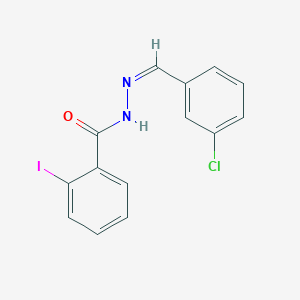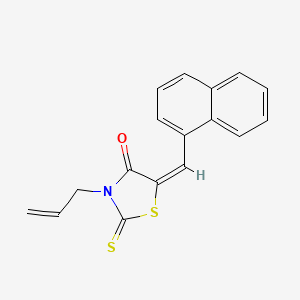
3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide, also known as TBNPA, is a chemical compound that belongs to the family of acrylamides. TBNPA has gained attention in the scientific community due to its potential applications in various fields, including material science, pharmaceuticals, and agriculture.
科学的研究の応用
3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in material science, particularly in the field of polymer chemistry. 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been used as a monomer for the synthesis of various polymers, including polyacrylamides and polyurethanes. 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has also been used as a cross-linking agent for the preparation of hydrogels and other materials.
作用機序
The mechanism of action of 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide is not well understood. However, studies have suggested that 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide may act as a radical scavenger, preventing the formation of free radicals and oxidative stress. 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide may also inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), such as xanthine oxidase and NADPH oxidase.
Biochemical and Physiological Effects
3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. Studies have suggested that 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide may have anti-inflammatory, antioxidant, and antimicrobial properties. 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a monomer or cross-linking agent for the preparation of various materials. However, 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has some limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide. One area of research is the development of 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide-based materials with novel properties and applications. Another area of research is the investigation of the mechanism of action of 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide and its potential applications in the treatment of various diseases. Additionally, studies are needed to determine the safety and toxicity of 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide and its derivatives.
Conclusion
In conclusion, 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide is a chemical compound with potential applications in various fields, including material science, pharmaceuticals, and agriculture. 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Further research is needed to fully understand the potential of 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide and its derivatives.
合成法
3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide is synthesized through a multi-step process that involves the reaction of 4-tert-butylphenylamine with 2-methoxy-5-nitrobenzoyl chloride, followed by the reaction of the resulting product with acryloyl chloride. The final product is purified through recrystallization and characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-20(2,3)15-8-5-14(6-9-15)7-12-19(23)21-17-13-16(22(24)25)10-11-18(17)26-4/h5-13H,1-4H3,(H,21,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUSCVJBHWXHBM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-methyl-4-[4-(4-morpholinyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5914935.png)


![3-methyl-2-thiophenecarbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5914943.png)
![4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5914958.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914980.png)
![5-{3-chloro-4-[(4-iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914986.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-(4-nitrobenzyl)-2,4-imidazolidinedione](/img/structure/B5914988.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5914994.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5915002.png)
![3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915006.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915013.png)